molecular formula C12H11NO3S B385508 N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide CAS No. 627487-66-5

N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No.: B385508
CAS No.: 627487-66-5
M. Wt: 249.29g/mol
InChI Key: CUYRWAZJMNJTTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide is a chemical compound that belongs to the class of isothiochromene derivatives This compound is characterized by the presence of a hydroxyethyl group, an oxo group, and a carboxamide group attached to the isothiochromene ring

Mechanism of Action

Safety and Hazards

The safety and hazards associated with N-(2-Hydroxyethyl) compounds can vary widely depending on the specific compound. Some compounds in this class may cause skin and eye irritation, and may be harmful if inhaled or ingested .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves the reaction of isothiochromene derivatives with hydroxyethylamine under specific conditions. One common method involves the use of triflic acid (TfOH) as a dehydrative cyclization agent, which promotes the formation of the desired compound with high efficiency . The reaction conditions generally include moderate temperatures and the presence of a suitable solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process, making it viable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophiles employed.

Scientific Research Applications

N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide is unique due to its isothiochromene core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2-hydroxyethyl)-1-oxoisothiochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c14-6-5-13-11(15)10-7-8-3-1-2-4-9(8)12(16)17-10/h1-4,7,14H,5-6H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYRWAZJMNJTTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.